2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

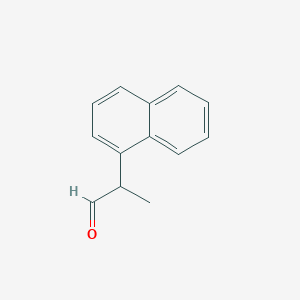

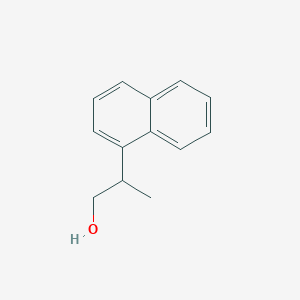

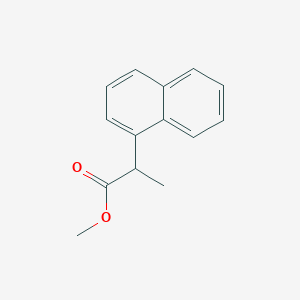

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt (NDS) is a synthetic compound that has been studied for its potential applications in scientific research. NDS is a derivative of naphthalene, a naturally occurring aromatic hydrocarbon that is found in coal tar and petroleum. NDS is considered to be a novel compound due to its unique structure, which is composed of two sulfonate groups and a nitroso group. NDS has been studied for its potential applications in the fields of biochemistry, physiology, and drug discovery.

Scientific Research Applications

Oxidation Mechanisms

- Oxidation in Subcritical Water : Imbierowicz (2017) explored the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water, finding that oxidation is rapid at a temperature of 413 K and pH > 9, achieving over 95% yield in about 40 minutes. The study identified 4-sulfophthalic acid sodium salt as a stable intermediate product of this oxidation process (Imbierowicz, 2017).

Synthesis and Characterization

- Synthesis of Azo-Linked Schiff Base Ligands : Tunçel and Serin (2006, 2005) demonstrated the synthesis of new azo-linked Schiff base ligands using 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt. These ligands were then used to create metal complexes with Cobalt(II), Copper(II), and Nickel(II), contributing to the development of new materials with potential applications in various fields (Tunçel & Serin, 2006), (Tunçel & Serin, 2005).

Analytical Chemistry Applications

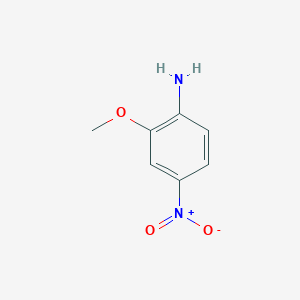

- Quantification of Polyphenols in Medicinal Plants : A study by Silva et al. (2013) utilized the Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes for the quantification of polyphenols in plant extracts. This method offered a reliable and effective approach for analyzing the polyphenol content in medicinal plants (Silva et al., 2013).

Environmental and Industrial Applications

- Degradation in Aqueous Solutions : Alkhuraiji (2019) investigated the degradation and mineralization of sulfonated aromatic compounds, including 2,7-naphthalenedisulfonic acid, in water through Co60 irradiation. This research provides insights into effective methods for treating industrial wastewater containing these compounds (Alkhuraiji, 2019).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific context of the biochemical reaction .

Cellular Effects

It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt involves the nitrosation of 2,7-Naphthalenedisulfonic acid, followed by the reduction of the nitroso group to a hydroxylamine group, and finally the conversion of the hydroxylamine group to a disodium salt.", "Starting Materials": [ "2,7-Naphthalenedisulfonic acid", "Nitrous acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,7-Naphthalenedisulfonic acid in water.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 3: Add a solution of sodium nitrite in water to the solution while stirring at 0-5°C to nitrosate the 2,7-Naphthalenedisulfonic acid.", "Step 4: After completion of the nitrosation reaction, add hydrochloric acid to the solution to adjust the pH to 2-3.", "Step 5: Add a solution of sodium borohydride in water to the solution while stirring at 0-5°C to reduce the nitroso group to a hydroxylamine group.", "Step 6: After completion of the reduction reaction, add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 7: Evaporate the solution to dryness to obtain the disodium salt of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-." ] } | |

CAS RN |

525-05-3 |

Molecular Formula |

C10H7NNaO8S2 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C10H7NO8S2.Na/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;/h1-4,12H,(H,14,15,16)(H,17,18,19); |

InChI Key |

WQFMZCNPDOKRHH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=O.[Na] |

Other CAS RN |

525-05-3 |

Pictograms |

Irritant |

synonyms |

1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt 1-nitroso-3,6-disulfonate nitroso-R-salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.